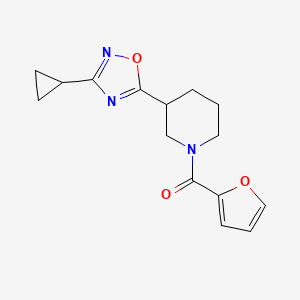![molecular formula C18H20F3N5O2 B6451447 2-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one CAS No. 2549022-10-6](/img/structure/B6451447.png)
2-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including the compound , exhibit antibacterial properties. Researchers have explored their potential against bacterial strains, including Mycobacterium tuberculosis . Further studies could focus on optimizing their efficacy and minimizing resistance.
Anti-Inflammatory Effects
Imidazole-containing compounds have demonstrated anti-inflammatory activity. Investigating the specific mechanisms and pathways involved could lead to novel anti-inflammatory drugs .
Antitumor Potential
The derivatives of 1,3-diazole (imidazole) have shown promise as antitumor agents. Researchers could explore their effects on cancer cell lines and identify potential targets for therapy .
Antidiabetic Properties
Imidazole-based compounds may influence glucose metabolism and insulin sensitivity. Investigating their impact on diabetes management could yield valuable insights .
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Researchers could evaluate its ability to scavenge free radicals and protect against oxidative stress .
Anti-Allergic and Antipyretic Effects
Imidazole derivatives have been associated with anti-allergic and antipyretic activities. Further studies could elucidate their mechanisms and clinical relevance .
Mecanismo De Acción
Target of Action
The primary targets of this compound are specific receptors or enzymes involved in critical biochemical pathways. Given its structure, it likely interacts with G-protein coupled receptors (GPCRs) or ion channels, which play pivotal roles in cellular signaling and homeostasis .
Mode of Action
The compound binds to its target receptors or enzymes, altering their conformation and activity. This binding can either activate or inhibit the target, leading to changes in downstream signaling pathways. For instance, if it targets a GPCR, it may modulate the production of second messengers like cAMP, affecting various cellular responses .
Biochemical Pathways
The affected pathways include those related to neurotransmission, inflammation, or metabolic regulation. By modulating receptor activity, the compound can influence pathways such as the cAMP/PKA pathway, MAPK/ERK pathway, or PI3K/Akt pathway. These changes can lead to altered gene expression, protein synthesis, and cellular metabolism .
Pharmacokinetics
The compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract, distributed widely due to its lipophilicity, metabolized primarily in the liver by cytochrome P450 enzymes, and excreted via the kidneys. These properties impact its bioavailability and duration of action .
Result of Action
At the molecular level, the compound’s action results in the modulation of receptor activity, leading to changes in cellular signaling and function. This can manifest as altered neurotransmitter release, reduced inflammation, or improved metabolic control. At the cellular level, these effects can lead to changes in cell proliferation, differentiation, or apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability. For example, acidic or basic conditions can affect its ionization state, altering its binding affinity to targets. Similarly, temperature changes can impact its stability and degradation rate .
Propiedades
IUPAC Name |
2-[2-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-24(17-14(18(19,20)21)6-2-8-22-17)13-5-4-10-25(11-13)16(28)12-26-15(27)7-3-9-23-26/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSHUNSXYKEYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)CN2C(=O)C=CC=N2)C3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-{Methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chloro-4-fluorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]propanamide](/img/structure/B6451369.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6451376.png)
![2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451380.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,4-dimethoxybenzamide](/img/structure/B6451389.png)
![4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6451396.png)
![N-[1-(furan-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451397.png)
![N-methyl-N-[1-(pyridine-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451403.png)
![N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451407.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6451419.png)
![2-[1-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6451425.png)
![6-methyl-4-[(oxolan-2-yl)methyl]-8-thia-4,6,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),9,11-tetraene-3,5-dione](/img/structure/B6451427.png)
![4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B6451431.png)
![5-chloro-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B6451439.png)